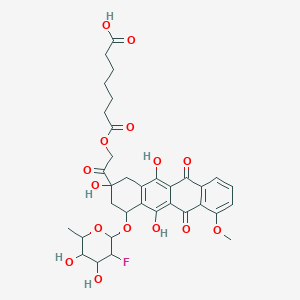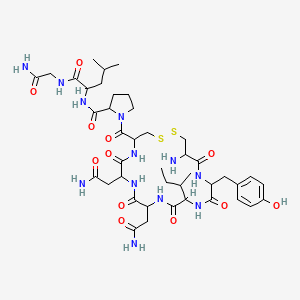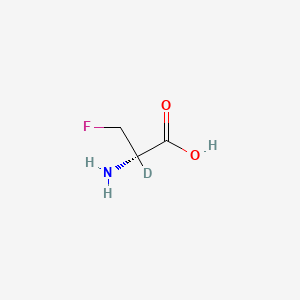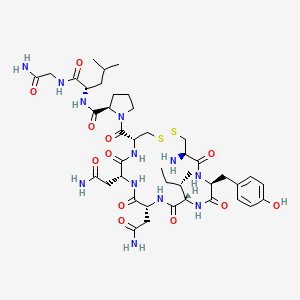
H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 is a synthetic peptide consisting of ten amino acids. This peptide is notable for its disulfide bond between the cysteine residues, which contributes to its stability and biological activity. Peptides like this one are often studied for their potential therapeutic applications and their role in biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cysteine residues are often protected with groups like trityl (Trt) or methoxytrityl (Mmt) to prevent unwanted side reactions .
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin and the side-chain protecting groups are removed using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized protocols are used to increase efficiency and yield .
化学反应分析
Types of Reactions
Substitution: The peptide can undergo substitution reactions at various functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP in aqueous buffer.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of a disulfide bond between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptide with new functional groups.
科学研究应用
H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
作用机制
The mechanism of action of H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The disulfide bond between cysteine residues plays a crucial role in maintaining the peptide’s structure and function . The peptide can modulate signaling pathways by binding to its targets and inducing conformational changes .
相似化合物的比较
H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2: can be compared to other peptides with similar structures and functions:
Oxytocin: A neurohypophysial peptide hormone with a similar disulfide bond structure.
Vasopressin: Another peptide hormone with a disulfide bond, involved in water retention and blood pressure regulation.
Synthetic Analogues: Various synthetic peptides designed to mimic or enhance the biological activity of natural peptides.
属性
分子式 |
C42H64N12O12S2 |
|---|---|
分子量 |
993.2 g/mol |
IUPAC 名称 |
(2R)-1-[(4R,7R,10R,13S,16S,19R)-19-amino-7,10-bis(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26-,27+,28+,29-,30+,34-/m0/s1 |
InChI 键 |
VIFAMMRBZBWEID-VQWBKVQXSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


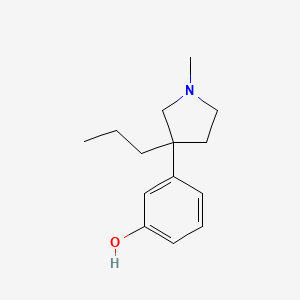
![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-YL)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784779.png)
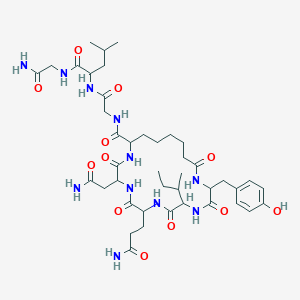

![sodium;(6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10784795.png)


![4-fluoro-N-[2-[4-[2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B10784811.png)


![(+)-3-[1-(2-fluorophenyl)-2,3-dihydro-3-(3-isoquinolinyl)carbonylamino-6-methoxy-2-oxo-1H-indol-3-yl]propionic acid](/img/structure/B10784831.png)
